

4-Iodo-1-isopropyl-1H-pyrazole CAS number

313350-82-2

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Compound of Interest

Compound Name: 4-Iodo-1-isopropyl-1H-pyrazole

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An In-Depth Technical Guide to **4-Iodo-1-isopropyl-1H-pyrazole** (CAS 313350-82-2):
Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Iodo-1-isopropyl-1H-pyrazole**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the strategic importance of the pyrazole scaffold in pharmaceuticals, with a particular focus on its role in the development of protein kinase inhibitors. We present a detailed, validated protocol for the synthesis and purification of **4-Iodo-1-isopropyl-1H-pyrazole**, explaining the chemical principles behind each step. Furthermore, this guide details its critical applications as a versatile intermediate in carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, which are fundamental to modern drug discovery. The content is structured to provide both theoretical understanding and practical, actionable methodologies for laboratory application.

The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is classified as a "privileged scaffold".^{[1][2]} This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a robust foundation for the development of novel therapeutic

agents. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

A significant area where the pyrazole scaffold has proven indispensable is in the design of Protein Kinase Inhibitors (PKIs).[1][2] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] The pyrazole core serves as an effective bioisostere and a versatile framework for constructing molecules that can selectively bind to the ATP-binding pocket of specific kinases. [1] As of recent counts, eight FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

Within this context, **4-Iodo-1-isopropyl-1H-pyrazole** emerges as a strategically important synthetic intermediate. Its value lies in the combination of the stable, biologically active pyrazole core and the synthetically versatile carbon-iodine bond at the C4 position. This iodo-group serves as a reactive "handle" for introducing molecular diversity through well-established cross-coupling reactions, enabling the systematic exploration of a drug candidate's structure-activity relationship (SAR).[7][8]

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties is essential for the effective use, storage, and characterization of any chemical intermediate.

Property	Value	Source
CAS Number	313350-82-2	[9][10]
Molecular Formula	C ₆ H ₉ IN ₂	[9][10]
Molecular Weight	236.05 g/mol	[9][10]
Appearance	Solid (Typical)	[9]
SMILES	CC(C)N1C=C(I)C=N1	[9]
InChI Key	CFXNVDUEBJYAAZ-UHFFFAOYSA-N	[9]

Spectroscopic Characterization

Confirmation of the structure and purity of **4-Iodo-1-isopropyl-1H-pyrazole** is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides unambiguous confirmation of the key structural features. The isopropyl group will present as a characteristic septet (for the single -CH proton) and a doublet (for the six equivalent $-\text{CH}_3$ protons). The two protons on the pyrazole ring (at C3 and C5) will appear as distinct singlets.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will show distinct signals for the three unique carbons of the pyrazole ring. The carbon bearing the iodine atom (C4) will be shifted significantly due to the heavy atom effect. Signals corresponding to the isopropyl group carbons will also be present.
- **Mass Spectrometry (MS):** MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M^+) should be observed at m/z corresponding to 236.05.

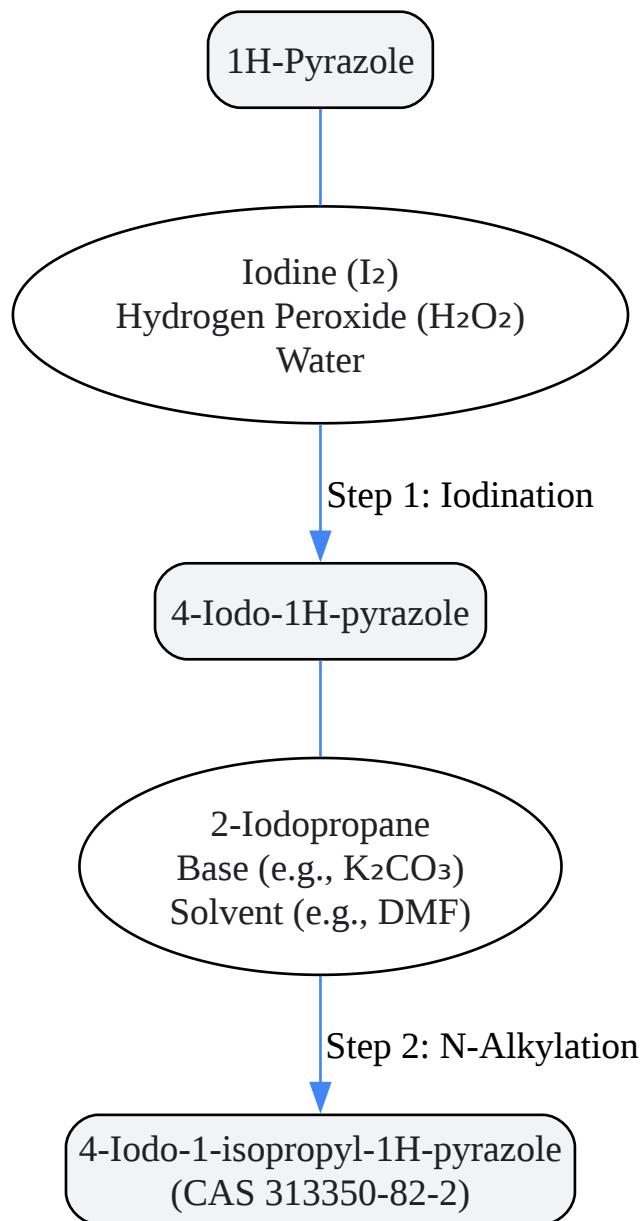
^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
C3-H	~7.5 - 7.8	Singlet	1H	Pyrazole Ring
C5-H	~7.8 - 8.1	Singlet	1H	Pyrazole Ring
N-CH(CH_3) ₂	~4.4 - 4.6	Septet	1H	Isopropyl CH
N-CH(CH_3) ₂	~1.4 - 1.5	Doublet	6H	Isopropyl CH_3

Note: Predicted shifts are based on analysis of similar structures and general principles; actual values may vary depending on the solvent and instrument used.[\[11\]](#)

Synthesis and Purification: A Validated Protocol

The synthesis of **4-Iodo-1-isopropyl-1H-pyrazole** is efficiently achieved via a two-step sequence starting from the parent 1H-pyrazole. This strategy involves an initial electrophilic iodination at the electron-rich C4 position, followed by a standard N-alkylation.

Synthetic Workflow Diagram



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Caption: A two-step synthesis of **4-Iodo-1-isopropyl-1H-pyrazole**.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-1H-pyrazole

This procedure utilizes an environmentally benign iodination method with hydrogen peroxide as the oxidant.^[7] The reaction proceeds via the in-situ generation of an electrophilic iodine species that attacks the C4 position of the pyrazole ring, which is the most nucleophilic site.

- Reaction Setup: To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add elemental iodine (0.5 eq).
- Iodination: Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature. The reaction is exothermic and should be controlled.
- Monitoring: Stir the reaction at room temperature, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.
- Work-up: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the dark color disappears.
- Isolation: The product, 4-iodo-1H-pyrazole, often precipitates from the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of **4-iodo-1-isopropyl-1H-pyrazole**

This step is a nucleophilic substitution where the deprotonated pyrazole nitrogen attacks the alkyl halide.

- Reaction Setup: Dissolve the dried 4-iodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
- Deprotonation: Add a mild base, such as potassium carbonate (K_2CO_3 , 1.5 eq), to the solution. The base deprotonates the pyrrole-like nitrogen (N1), generating the pyrazolate anion.
- Alkylation: Add 2-iodopropane (1.2 eq) to the mixture. Heat the reaction to 60-70 °C and stir until TLC analysis indicates the complete consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a solid.[7]

Core Applications in Drug Development

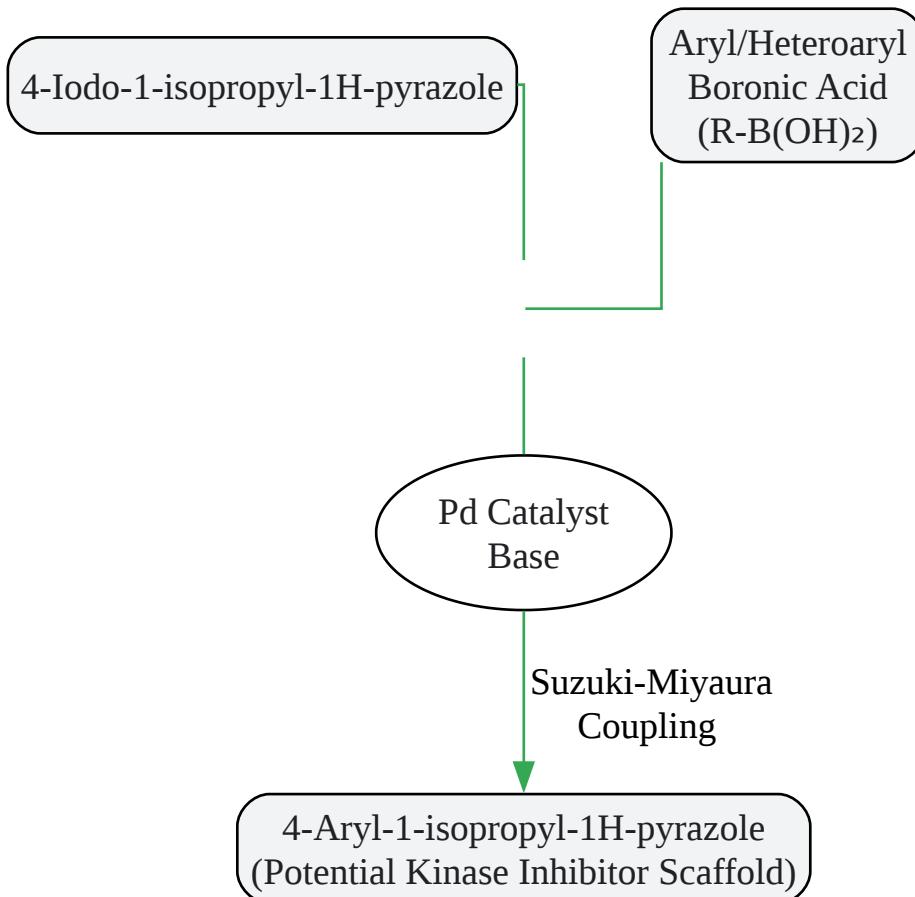
The primary utility of **4-Iodo-1-isopropyl-1H-pyrazole** is as a versatile building block for constructing more complex molecular architectures, a critical task in lead optimization.[8]

The C-I Bond: A Gateway to Molecular Diversity

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. By coupling **4-Iodo-1-isopropyl-1H-pyrazole** with a diverse range of boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), chemists can rapidly generate large libraries of novel compounds. This capability is invaluable for exploring the structure-activity relationships required to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

Workflow: From Building Block to Potential Kinase Inhibitor

The following diagram illustrates a generalized Suzuki-Miyaura coupling, a cornerstone reaction in medicinal chemistry, to create a bi-aryl pyrazole derivative—a common motif in kinase inhibitors.



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Caption: Suzuki coupling using the title compound to generate diverse scaffolds.

Protocol: Synthesis of a Boronic Ester Intermediate

For many applications, converting the iodo-pyrazole into its corresponding boronic acid pinacol ester is a strategic first step. This creates a more stable, easily handled intermediate that is ready for subsequent Suzuki couplings.[\[12\]](#)

- Grignard Formation: Dissolve **4-Iodo-1-isopropyl-1H-pyrazole** (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -15 °C.
- Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) to perform a halogen-metal exchange, generating the pyrazole Grignard reagent *in situ*.

- **Borylation:** To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.1 eq) dropwise, maintaining the low temperature.
- **Quenching and Isolation:** Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and purify by chromatography or crystallization to yield 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[12]

Conclusion and Future Outlook

4-Iodo-1-isopropyl-1H-pyrazole is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its robust pyrazole core provides a biologically relevant starting point, while the strategically placed iodo group offers a gateway to immense chemical diversity. The synthetic protocols outlined in this guide are reliable and scalable, providing researchers with the practical means to leverage this compound's full potential. As research into targeted therapies continues to expand, particularly in oncology and immunology, the demand for versatile and well-characterized building blocks like **4-Iodo-1-isopropyl-1H-pyrazole** will undoubtedly grow, solidifying its role in the development of next-generation medicines.

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